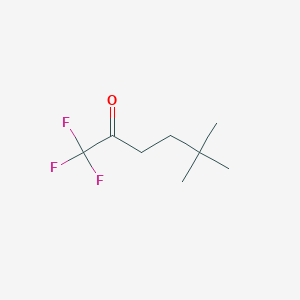

1,1,1-Trifluoro-5,5-dimethylhexan-2-one

Description

Nomenclature and Structural Archetype: 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (B1206878) (Pivaloyltrifluoroacetone) and its Relationship to 1,1,1-Trifluoro-5,5-dimethylhexan-2-one

The nomenclature of these compounds reveals their structural characteristics. 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione is a β-diketone, also commonly known by the trivial names pivaloyltrifluoroacetone (PTA) or (trifluoroacetyl)pivaloylmethane. lookchem.com Its systematic name indicates a six-carbon hexane (B92381) chain with two ketone (oxo) groups at positions 2 and 4. Additionally, it features a trifluoromethyl group (-CF₃) at position 1 and two methyl groups (a gem-dimethyl or tert-butyl group) at position 5. lookchem.com

This compound is a ketone, structurally derived from the aforementioned β-diketone. chemscene.com Its name describes a hexane backbone with a single ketone group at the second carbon, a trifluoromethyl group at the first carbon, and a gem-dimethyl group at the fifth carbon. chemscene.com The relationship between the two is that this compound can be considered a reduced form of pivaloyltrifluoroacetone, where the carbonyl group at the 4-position has been removed. This structural connection makes the β-diketone the parent archetype, whose extensive research provides a foundation for understanding the properties of the simpler ketone.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 96056-48-3 chemscene.com |

| Molecular Formula | C₈H₁₃F₃O chemscene.com |

| Molecular Weight | 182.18 g/mol chemscene.com |

| SMILES | CC(C)(C)CCC(C(F)(F)F)=O chemscene.com |

Table 2: Properties of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione

| Property | Value |

|---|---|

| CAS Number | 22767-90-4 sigmaaldrich.comscbt.com |

| Molecular Formula | C₈H₁₁F₃O₂ scbt.com |

| Molecular Weight | 196.17 g/mol sigmaaldrich.comscbt.com |

| Synonyms | Pivaloyltrifluoroacetone (PTA), (Trifluoroacetyl)pivaloylmethane lookchem.com |

| Density | 1.129 g/mL at 25 °C |

| Boiling Point | 138-141 °C |

| Refractive Index | n20/D 1.407 |

Distinctive Molecular Features for Academic Investigation

The specific arrangement of functional groups in this compound creates a unique combination of electronic and steric characteristics that are of fundamental interest in organic chemistry.

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect, pulling electron density away from the rest of the molecule. nih.govresearchgate.net When placed adjacent to a carbonyl group, as in this compound, the -CF₃ group significantly increases the electrophilicity of the carbonyl carbon. researchgate.net This heightened positive character makes the ketone more susceptible to nucleophilic attack compared to non-fluorinated analogues. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the carbonyl component. researchgate.net This activation is a key feature in the reactions of trifluoromethyl ketones. acs.org

At the opposite end of the molecule, the tert-butyl group, composed of a carbon atom bonded to three methyl groups (a gem-dimethyl arrangement), exerts a significant steric effect. lookchem.com Steric hindrance refers to the spatial crowding around a reactive site, which can impede the approach of other molecules. msu.edu This bulky group influences the molecule's preferred conformation, restricting bond rotation to minimize steric strain. unina.it The presence of a gem-dimethyl group can lead to entropically favorable restrictions to a bioactive conformation. researchgate.netnih.gov In the context of reactivity, the large size of the tert-butyl group can shield the nearby molecular framework, potentially influencing how other reactants approach the ketone functionality. lookchem.com

The structural parent, 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione, belongs to the β-diketone class of compounds. β-Diketones are highly versatile and widely studied organic compounds. mdpi.com They are exceptionally useful intermediates in chemical synthesis, frequently used for the formation of carbon-carbon bonds and as precursors for building core heterocyclic structures like pyrazoles and isoxazoles. nih.govijpras.com A defining characteristic of β-diketones is their ability to act as powerful chelating ligands for a vast range of metal ions. lookchem.comresearchgate.net This property makes them invaluable in coordination chemistry and for applications such as the synthesis of metal complexes. sigmaaldrich.comresearchgate.net The β-dicarbonyl structure is present in a large number of biologically and pharmaceutically active compounds, making its synthesis an area of significant interest. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H13F3O |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

1,1,1-trifluoro-5,5-dimethylhexan-2-one |

InChI |

InChI=1S/C8H13F3O/c1-7(2,3)5-4-6(12)8(9,10)11/h4-5H2,1-3H3 |

InChI Key |

XEBVOFICFXBMBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCC(=O)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1,1 Trifluoro 5,5 Dimethyl 2,4 Hexanedione and Analogous Structures

Development of Catalytic and Non-Catalytic Synthetic Routes

The construction of the trifluoromethyl ketone motif has been approached through various catalytic and non-catalytic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and operational simplicity.

Claisen condensation is a cornerstone reaction for the formation of β-dicarbonyl compounds. nih.gov In the context of trifluoromethyl ketones, a particularly effective method involves a tandem process of a Claisen condensation followed by a retro-Claisen C-C bond cleavage. organic-chemistry.orgnih.gov This approach allows for the efficient synthesis of trifluoromethyl ketones from readily available enolizable alkyl phenyl ketones and ethyl trifluoroacetate (B77799). acs.orgnih.gov

The reaction is typically promoted by a strong base, with sodium hydride (NaH) being highly effective. acs.orgorganic-chemistry.org The mechanism involves the initial formation of a 1,3-dicarbonyl intermediate via Claisen condensation. This intermediate then undergoes a retro-Claisen cleavage, driven by the steric hindrance of the substituents and the stability of the resulting products, to yield the desired trifluoromethyl ketone and an ester byproduct (e.g., ethyl benzoate). acs.org Unlike traditional Claisen condensations that yield β-diketones, this tandem process offers high selectivity for the trifluoromethyl ketone product. acs.orgnih.gov

Optimization studies have shown that strong, non-nucleophilic bases and aprotic solvents provide the best results. acs.org The choice of solvent is critical, with ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) generally affording higher yields compared to polar aprotic solvents. acs.org

Table 1: Optimization of Reaction Conditions for Tandem Claisen/Retro-Claisen Reaction

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | NaH | THF | Excellent |

| 2 | KH | THF | Good |

| 3 | n-BuLi | THF | Good |

| 4 | NaH | Benzene | Good |

| 5 | NaH | Et₂O | Good |

| 6 | NaH | Dioxane | Moderate |

Data derived from studies on analogous systems. acs.org

Cross-coupling reactions catalyzed by transition metals have emerged as powerful tools for forming C-C bonds, including those required for trifluoromethyl ketone synthesis.

Palladium-catalyzed cross-coupling reactions of aryl trifluoroacetates with organoboron compounds, such as arylboronic acids, provide a direct route to aryl trifluoromethyl ketones. researchgate.net The catalytic cycle is understood to involve the oxidative addition of the trifluoroacetate to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to release the ketone product. researchgate.net

More recently, nickel-catalyzed reductive cross-coupling has been developed as a highly effective and modular method for accessing enantioenriched α-trifluoromethyl ketones. chemrxiv.org This approach couples readily available acid chlorides with α-trifluoromethyl alkyl bromides. chemrxiv.org A dual nickel/photoredox catalysis system has also been reported for the cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides under very mild conditions, utilizing visible light at ambient temperature. acs.org These methods are valued for their high chemoselectivity and broad functional group tolerance. chemrxiv.orgacs.org

Table 2: Comparison of Cross-Coupling Strategies for Trifluoromethyl Ketone Synthesis

| Method | Catalyst System | Substrates | Key Features |

|---|---|---|---|

| Palladium-Catalyzed | Pd(OAc)₂ / P(n-Bu)₃ | Aryl trifluoroacetates + Organoboron compounds | Effective for aryl trifluoromethyl ketones. researchgate.net |

| Nickel-Catalyzed | Ni complex / Ligand | Acid chlorides + α-CF₃ alkyl bromides | Provides enantioenriched products; good functional group tolerance. chemrxiv.org |

The oxidation of secondary alcohols, specifically trifluoromethyl carbinols, is a common and reliable method for preparing trifluoromethyl ketones. acs.org This transformation is a key step in many multi-step syntheses. A variety of oxidizing agents and catalytic systems have been employed for this purpose.

Traditional methods may use stoichiometric oxidants, but modern approaches often favor catalytic systems for improved sustainability and efficiency. One such method employs a catalytic amount of a nitroxide radical, such as 3-(tert-butoxycarbonylamino)-9-azabicyclo[3.3.1]nonane N-oxyl (3-BocNH-ABNO), with a co-catalyst and a terminal oxidant like molecular oxygen. researchgate.net Another effective system uses a ruthenium(II) complex with sodium periodate (B1199274) as the terminal oxidant, which provides excellent yields under mild conditions. researchgate.net The use of o-iodoxybenzoic acid (IBX) is also a convenient and efficient method for this oxidation under mild conditions. researchgate.netresearchgate.net

These methods are generally high-yielding and tolerate a range of functional groups on the substrate, making them valuable for the late-stage synthesis of complex molecules. researchgate.netresearchgate.net

Exploration of Precursor Chemistry and Novel Reagent Development

The synthesis of fluorinated ketones is intrinsically linked to the availability and chemistry of suitable precursors and fluorinating reagents. Fluorinated β-diketonates are key precursors, often synthesized via Claisen condensation using condensing agents like sodium hydride or sodium methoxide (B1231860) in ethereal solvents. nih.gov These precursors are widely used in materials science, particularly for metal-organic chemical vapor deposition (MOCVD). nih.govmdpi.com

Significant progress has been made in developing shelf-stable and efficient reagents for introducing the trifluoromethyl group. These can be broadly categorized as electrophilic, nucleophilic, and radical sources.

Electrophilic Trifluoromethylating Reagents : These "CF₃⁺" synthons are highly valuable for reacting with nucleophiles like enolates. Prominent examples include hypervalent iodine compounds, often called Togni reagents, and S-(trifluoromethyl)dibenzothiophenium salts, known as Umemoto reagents. beilstein-journals.orgchinesechemsoc.orgnih.gov These reagents are generally stable, easy to handle, and effective for the trifluoromethylation of β-ketoesters and other carbon nucleophiles. beilstein-journals.orgnih.gov

Nucleophilic Trifluoromethylating Reagents : The "CF₃⁻" anion is inherently unstable, but effective reagents that act as its equivalent have been developed. acs.org The most well-known is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), or the Ruppert-Prakash reagent, which delivers a nucleophilic CF₃ group in the presence of a fluoride (B91410) source. chinesechemsoc.org More recently, methods utilizing fluoroform (HCF₃), a potent greenhouse gas, as the CF₃ source have been developed. beilstein-journals.org Systems combining HCF₃ with a strong base like potassium hexamethyldisilazide (KHMDS) in the presence of glymes can effectively trifluoromethylate esters to form trifluoromethyl ketones. beilstein-journals.org

Stereoselective and Enantioselective Synthesis Approaches for Fluorinated Ketones

The development of methods to control stereochemistry during the synthesis of fluorinated ketones is crucial, as the biological activity of chiral molecules is often dependent on their specific configuration.

Asymmetric hydrogenation is a powerful technique for the stereoselective reduction of ketones to chiral alcohols. In the context of fluorinated ketones, iridium-catalyzed asymmetric hydrogenation has proven highly effective for producing chiral β-fluoro alcohols from α-fluoro ketones with excellent enantiomeric and diastereomeric selectivities. organic-chemistry.orgacs.org These reactions often proceed via a dynamic kinetic resolution (DKR), where the ketone racemizes under basic conditions, allowing for the conversion of the entire substrate to a single desired stereoisomer of the alcohol product. organic-chemistry.orgacs.org Catalysts often feature chiral NNP ligands derived from sources like Cinchona alkaloids. acs.org While this method produces alcohols from ketones, it is a fundamental stereoselective transformation involving this class of compounds and is key to accessing enantiopure fluorinated building blocks. rsc.orgconsensus.app

Conversely, direct enantioselective α-fluorination of ketones to produce chiral α-fluoro ketones has also been achieved using organocatalysis. acs.orgprinceton.edu This approach often utilizes a chiral primary amine catalyst, such as one derived from a Cinchona alkaloid, which forms a chiral enamine intermediate with the ketone substrate. acs.orgprinceton.edu Subsequent reaction with an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI), delivers the fluorine atom with high enantioselectivity. acs.orgnih.gov

Table 3: Selected Catalytic Systems for Asymmetric Synthesis Involving Fluorinated Ketones

| Transformation | Catalyst System | Substrate Type | Stereoselectivity |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium / f-ampha | Trifluoromethyl ketones | Up to 99% ee. rsc.org |

| Asymmetric Hydrogenation | Iridium / Chiral NNP Ligand | α-Chloroacetophenones | Up to 99.6% ee. acs.org |

| α-Fluorination | Chiral Primary Amine Organocatalyst | Cyclic Ketones | High enantioselectivity. acs.orgprinceton.edu |

Chiral Induction in Derivatization Reactions

The introduction of stereocenters in the derivatization of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (B1206878) and analogous β-diketones is a critical area of research, enabling the synthesis of chiral molecules with potential applications in catalysis, materials science, and pharmaceuticals. Methodologies for achieving chiral induction primarily revolve around the use of chiral catalysts, chiral auxiliaries, or chiral reagents that influence the stereochemical outcome of the reaction.

One of the common derivatization pathways for β-diketones is their reaction with hydrazines to form pyrazoles. While many synthetic protocols focus on regioselectivity, the induction of chirality in these reactions is a more complex challenge. Research into the asymmetric synthesis of pyrazoles and pyrazolones often involves the use of chiral catalysts or auxiliaries to control the formation of new stereocenters. For instance, in reactions involving pyrazolin-5-one derivatives, which can be formed from β-diketones, organocatalysts and metal-based catalysts have been successfully employed to achieve high enantioselectivity in subsequent transformations.

The general strategies for asymmetric synthesis that can be applied to the derivatization of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione include:

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For the derivatization of β-diketones, chiral Lewis acids, Brønsted acids, or metal complexes can be employed. For example, in the synthesis of pyrazolidine (B1218672) derivatives from α,β-unsaturated aldehydes and hydrazines, chiral amine catalysts have been shown to afford products with high enantiomeric excess (ee).

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. Heterocyclic compounds, such as oxazolidinones, are well-known chiral auxiliaries that have been extensively used in asymmetric synthesis, including alkylation and aldol (B89426) reactions. While direct examples with 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione are not extensively documented in readily available literature, this remains a viable and powerful strategy.

Substrate-Controlled Diastereoselective Synthesis: In this method, a pre-existing chiral center in the substrate molecule influences the stereochemistry of a newly formed stereocenter. For the derivatization of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, this would involve reacting it with a chiral hydrazine (B178648) or another chiral nucleophile.

A notable example of achieving stereoselectivity in a reaction involving a fluorinated β-diketone is the synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition followed by a researchgate.netuniovi.es-sigmatropic rearrangement. In a study, the reaction between terminal alkynes and α-chiral tosylhydrazones led to the formation of chiral pyrazoles where a stereogenic group is directly attached to a nitrogen atom. This cascade reaction proceeds with stereoretention, indicating a highly stereospecific transformation. Although this example does not directly use 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, the principle of using a chiral reagent (the α-chiral tosylhydrazone) to induce chirality in the final pyrazole (B372694) product is directly applicable.

The following table summarizes the key findings from a study on the synthesis of N-chiral pyrazoles from the reaction of L-proline derived chiral tosylhydrazone with various terminal alkynes, demonstrating the high levels of stereoselectivity that can be achieved.

| Entry | Alkyne | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | Phenylacetylene | 7a | 75 | 99 |

| 2 | 4-Methoxyphenylacetylene | 7b | 78 | 99 |

| 3 | 4-Chlorophenylacetylene | 7c | 72 | 99 |

| 4 | 1-Hexyne | 7d | 65 | 99 |

This data underscores the potential for achieving high levels of chiral induction in the synthesis of pyrazole derivatives, a common class of compounds derived from β-diketones. The complete regioselectivity and excellent enantioselectivity observed highlight the effectiveness of using chiral reagents to control the stereochemical outcome of the reaction. While specific data for the derivatization of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione in this manner is not presented, the underlying principles provide a strong foundation for the development of analogous asymmetric synthetic methodologies for this and related fluorinated β-diketones.

Elucidation of Molecular Structure and Electronic Properties Through Advanced Characterization

Spectroscopic Investigations of Tautomeric Equilibria

Spectroscopic analysis is crucial for understanding the tautomeric forms present in 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (B1206878). This β-diketone can exist in keto and enol forms, with the enol form being significantly stabilized by an intramolecular hydrogen bond.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the keto-enol equilibrium. For 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, ¹H NMR studies have provided definitive evidence regarding its tautomeric state.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers detailed insights into the molecular structure and bonding of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione. Experimental spectra, supported by theoretical calculations, have been used to assign vibrational modes and analyze the compound's conformation.

The vibrational spectra are consistent with the presence of the enol tautomer, characterized by a strong intramolecular hydrogen bond. researchgate.net Key spectral features include the stretching vibrations associated with the O-H, C=O, and C=C groups within the chelated ring. The frequency and intensity of these bands provide information about the strength of the hydrogen bond and the degree of π-electron delocalization within the enol ring. These experimental results are in strong agreement with theoretical predictions, confirming the dominance of the enol form. researchgate.net

Intramolecular Hydrogen Bonding Analysis

The cis-enol form of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione is stabilized by a strong intramolecular hydrogen bond (IHB). The strength and nature of this bond have been a central focus of both theoretical and experimental investigations.

A variety of computational methods have been employed to quantify the intramolecular hydrogen bond in 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione. Density Functional Theory (DFT) calculations, using functionals such as B3LYP, have been used to optimize the molecular geometry and determine energetic properties. researchgate.net

Further analysis using the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) theory has provided deeper insights into the nature of the hydrogen bond. researchgate.net AIM theory allows for the calculation of the hydrogen bond energy (EHB) based on the topological properties of the electron density. NBO analysis provides information about charge transfer and orbital interactions that contribute to the stabilization of the hydrogen bond.

Calculations indicate that the intramolecular hydrogen bond strength of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione is weaker than that of 5,5-dimethyl-2,4-hexanedione but stronger than that of 1,1,1-trifluoro-2,4-pentanedione. researchgate.net

| Computational Method | Calculated EHB (kcal/mol) |

|---|---|

| BLYP | 17.1 - 20.0 |

| B3LYP | 17.1 - 20.0 |

| BPW91 | 17.1 - 20.0 |

| B3PW91 | 17.1 - 20.0 |

| G96LYP | 17.1 - 20.0 |

| G96PW91 | 17.1 - 20.0 |

| MP2 | 17.1 - 20.0 |

The theoretical predictions regarding the strong intramolecular hydrogen bond are corroborated by experimental spectroscopic data. Both NMR and vibrational spectroscopy provide clear evidence for the existence and strength of this interaction.

In ¹H NMR spectroscopy, the chemical shift of the enolic proton is a key indicator of hydrogen bond strength. The downfield shift observed for this proton in 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione is characteristic of a proton involved in a strong hydrogen bond. researchgate.net

In IR and Raman spectra, the position and broadness of the O-H stretching band are also indicative of strong hydrogen bonding. The observed frequencies for the C=O and C=C stretching modes are also influenced by the hydrogen bond and the associated resonance within the six-membered chelated ring, further confirming the structural model predicted by theoretical calculations. researchgate.net

Conformational Analysis and Molecular Stability Studies

Theoretical calculations have been instrumental in exploring the conformational landscape and relative stabilities of different cis-enol conformers of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione. researchgate.net The molecule's flexibility allows for various spatial arrangements of its substituent groups.

Computational studies using methods such as DFT and Møller–Plesset perturbation theory (MP2) with various basis sets have been performed to identify the most stable conformers. researchgate.net These calculations involve optimizing the geometries of different potential conformers and comparing their electronic energies. The results from these theoretical studies consistently show that the molecule is completely in the enol form, which is in excellent agreement with the experimental analyses performed. researchgate.net The relative energies of different cis-enol conformers have been calculated to determine the most stable molecular structure.

Computational Modeling of Conformer Geometries and Electronic Energies

Computational modeling serves as a powerful tool for elucidating the conformational landscape of flexible molecules like 1,1,1-Trifluoro-5,5-dimethylhexan-2-one. Through methods such as density functional theory (DFT), it is possible to predict the geometries of stable conformers and their relative electronic energies. For α-fluoroketones, the conformational preferences are largely dictated by the interplay of steric hindrance and stereoelectronic effects, particularly the orientation of the carbon-fluorine (C-F) bond relative to the carbonyl group.

Studies on analogous α-halogenated ketones have shown that the dihedral angle between the carbonyl bond and the C-F bond is a critical parameter in determining conformational stability. beilstein-journals.orgnih.gov Repulsion between the lone pairs of the fluorine atom and the π-system of the carbonyl group can lead to higher energy conformations when these groups are aligned. nih.gov Conversely, conformations that minimize these repulsive interactions are energetically favored.

In the case of this compound, the bulky tert-butyl group introduces significant steric constraints, further influencing the accessible conformations. Computational analyses of similar ketones suggest a preference for conformations where the trifluoromethyl group is staggered relative to the adjacent methylene (B1212753) group to alleviate steric strain. The electronic interactions involving the highly electronegative fluorine atoms also play a crucial role, often favoring specific dihedral angles that are not solely dictated by sterics. For instance, a cis-conformation, which places the C=O and C-F bonds in the same plane, has been found to be favored in polar solvents for some α-fluoro ketones. nih.gov

The relative electronic energies of different conformers determine their population at a given temperature. A hypothetical energy profile for the key conformers of this compound, based on typical findings for α-fluoroketones, is presented below. These conformers are defined by the dihedral angle between the carbonyl group and the trifluoromethyl group.

| Conformer | Dihedral Angle (O=C-C-CF₃) | Relative Electronic Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.0 (Global Minimum) | Minimizes steric and electronic repulsion. |

| Gauche | ~60° | 1.5 - 2.5 | Moderate steric and electronic interactions. |

| Syn-periplanar (Eclipsed) | ~0° | 4.0 - 5.0 | Significant steric and electronic repulsion. |

Reactivity Profiles and Reaction Mechanisms of 1,1,1 Trifluoro 5,5 Dimethyl 2,4 Hexanedione

Reactions of the β-Diketone Moiety

The core of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione's reactivity lies in its β-dicarbonyl structure. This arrangement facilitates a variety of reactions characteristic of ketones and active methylene (B1212753) compounds.

Nucleophilic Additions and Enolization Chemistry

Like other carbonyl compounds, the ketone groups in 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (B1206878) are susceptible to nucleophilic addition. However, its reactivity is dominated by keto-enol tautomerism, an equilibrium between the diketone form and its enol isomer. libretexts.org For most simple ketones, this equilibrium heavily favors the keto form. In contrast, for β-dicarbonyls, the enol form can be significantly stabilized by two key factors: conjugation of the C=C double bond with the remaining carbonyl group and the formation of a stable six-membered ring via an intramolecular hydrogen bond. libretexts.org

Condensation Reactions, including Schiff Base Formation

The carbonyl groups of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione readily undergo condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a cornerstone of its synthetic utility, enabling the creation of various ligands and molecular hybrids. bohrium.com The process is typically initiated by the nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons. scilit.com This is followed by an intramolecular proton transfer and subsequent elimination of a water molecule to yield the characteristic C=N double bond of the imine. scilit.com

Specifically, 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione has been utilized in the synthesis of NNO ketoimines through Schiff base condensation. researchgate.net Given the differential electrophilicity of the two carbonyl carbons (discussed in section 4.2.2), the reaction is expected to occur preferentially at the carbonyl carbon adjacent to the trifluoromethyl group.

Oxidation and Reduction Pathways

The reduction of the ketone functionalities in 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione can be achieved using standard reducing agents like sodium borohydride. researchgate.net This reaction would convert the carbonyl groups into secondary alcohols, yielding a diol. Given the different steric and electronic environments of the two carbonyls, selective reduction might be possible under carefully controlled conditions. The reduction of α-trifluoromethyl ketones is a common method for preparing the corresponding α-trifluoromethyl alcohols. researchgate.net

Conversely, the oxidation of ketones is generally challenging and often requires harsh conditions that can lead to C-C bond cleavage. For 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione, the most likely site for oxidation under milder conditions would be the enol double bond or the central methylene carbon. However, the oxidation of the corresponding secondary alcohols back to the trifluoromethyl ketone is a well-established transformation, often employing reagents like o-iodoxybenzoic acid (IBX) or nitroxide catalysts. bohrium.comresearchgate.net

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is not merely a passive substituent; it actively participates in and profoundly influences the molecule's reactivity.

C-F Bond Activation and Selective Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant synthetic challenge. rsc.org Despite this stability, substantial progress has been made in the C–F bond functionalization of trifluoromethyl ketones. rsc.org These reactions allow for the selective transformation of a C-F bond into other functional groups, providing access to a wide array of partially fluorinated compounds. Methodologies such as photocatalysis have emerged as powerful tools for achieving this difficult transformation under relatively mild conditions. researchgate.net While this remains a specialized area of research, it highlights the potential for modifying the trifluoromethyl group itself, moving beyond its role as a simple electron-withdrawing moiety.

Studies on the Electrophilic Character of the Trifluoromethyl Ketone Carbonyl

A defining feature of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione is the powerful inductive effect of the three fluorine atoms. This effect polarizes the C-F bonds and, by extension, the C-C bond, leading to a significant increase in the partial positive charge on the carbonyl carbon adjacent to the CF₃ group. libretexts.org This enhanced electrophilicity makes the C2 carbonyl a prime target for nucleophilic attack. semanticscholar.org

The molecule presents two distinct carbonyl groups for potential reactions. Their reactivity is governed by both electronic and steric factors.

| Carbonyl Position | Adjacent Group | Electronic Effect | Steric Hindrance | Predicted Reactivity towards Nucleophiles |

| C2 | Trifluoromethyl (-CF₃) | Strongly electron-withdrawing, increases electrophilicity | Low | High |

| C4 | tert-Butyl (-C(CH₃)₃) | Weakly electron-donating | High | Low |

The combination of the strong electron-withdrawing nature of the trifluoromethyl group and the significant steric bulk of the tert-butyl group means that nucleophilic attacks, such as those initiating condensation or addition reactions, will overwhelmingly favor the C2 position. rsc.org

Mechanistic Investigations of Key Chemical Transformations

The reactivity of 1,1,1-Trifluoro-5,5-dimethylhexan-2-one, a fluorinated β-diketone, is largely dictated by the interplay of its functional groups and unique structural features. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group and the steric bulk of the tert-butyl group introduce a distinct electronic and steric environment that governs its chemical behavior. Mechanistic investigations into its key transformations, such as keto-enol tautomerism, Schiff base formation, and metal complexation, reveal the nuanced effects of these substituents.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. However, the presence of the trifluoromethyl group significantly influences the position of this equilibrium. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the C=C double bond with the carbonyl group.

The mechanism for the interconversion can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism:

Protonation: The carbonyl oxygen is protonated by an acid catalyst, forming an oxonium ion intermediate. This increases the electrophilicity of the carbonyl carbon.

Deprotonation: A base (such as the conjugate base of the acid catalyst or a solvent molecule) removes an α-hydrogen, leading to the formation of the C=C double bond of the enol. The electrons from the C-H bond shift to form the double bond, and the π electrons of the carbonyl move to the oxygen, neutralizing the positive charge and forming the hydroxyl group of the enol.

Base-Catalyzed Mechanism:

Deprotonation: A base removes an acidic α-hydrogen, forming a resonance-stabilized enolate ion. The electron-withdrawing CF₃ group enhances the acidity of the α-hydrogens, facilitating this step.

Protonation: The enolate oxygen is protonated by an acid (such as the conjugate acid of the base catalyst or a solvent molecule) to yield the enol form.

The equilibrium generally favors the enol tautomer to a greater extent than in non-fluorinated β-diketones. This is attributed to the increased acidity of the α-hydrogens and the stabilization of the enol form through the inductive effect of the CF₃ group.

| Tautomerization Data | Observation |

| Equilibrium Position | Favors the enol form. |

| Influence of CF₃ Group | Increases acidity of α-hydrogens, stabilizing the enolate and enol forms. |

| Stabilizing Factors for Enol | Intramolecular hydrogen bonding and conjugation. |

Schiff Base Condensation

This compound reacts with primary amines to form Schiff bases, also known as imines. This condensation reaction is a cornerstone of its application in synthesizing more complex molecules, such as NNO ketoimines. sigmaaldrich.com The general mechanism proceeds through a two-stage addition-elimination process.

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the β-diketone. Due to the strong electron-withdrawing effect of the CF₃ group, the carbonyl carbon adjacent to it is more electrophilic and is the preferential site of attack. This leads to the formation of a tetrahedral intermediate called a carbinolamine. This step is typically the rate-determining step and can be catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.

Dehydration: The carbinolamine is unstable and undergoes elimination of a water molecule to form the C=N double bond of the Schiff base. This dehydration step is also acid-catalyzed.

The steric hindrance from the bulky tert-butyl group can influence the rate of reaction, potentially favoring condensation at the less hindered carbonyl group if the electronic effects were not so dominant.

| Schiff Base Formation | Mechanistic Details |

| Nucleophile | Primary amine |

| Electrophilic Center | Carbonyl carbon (preferentially the one adjacent to the CF₃ group) |

| Intermediate | Carbinolamine |

| Byproduct | Water |

| Catalysis | Mildly acidic conditions |

Metal Complex Formation

The enol form of this compound can be deprotonated to form a bidentate ligand, which readily chelates with metal ions to form stable complexes. sigmaaldrich.com The formation of these complexes is a key aspect of its utility in coordination chemistry. For instance, it has been used in the synthesis of octahedral Werner-type cobalt(II) complexes and erbium(III) complexes. sigmaaldrich.com

The mechanism of complexation involves:

Deprotonation: In the presence of a base, the enolic proton is removed to form the conjugate base, an enolate anion. This anion has two oxygen atoms that can coordinate to a metal center.

Coordination: The enolate ligand then coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. The stoichiometry of the resulting complex depends on the charge and coordination number of the metal ion. For example, a trivalent metal ion (M³⁺) would typically coordinate with three of these ligands to form a neutral complex, M(ligand)₃.

The trifluoromethyl group enhances the acidity of the ligand, allowing for complexation under milder conditions. The bulky tert-butyl group can influence the geometry and stability of the resulting metal complex, affecting its physical and chemical properties. A study on the silver(I) complex of this ligand revealed a chain polymeric structure, highlighting the influence of the ligand's structure on the final architecture of the metal complex.

| Feature | Description |

| Ligand Type | Bidentate |

| Coordinating Atoms | Two oxygen atoms |

| Structure Formed | Six-membered chelate ring |

| Influence of CF₃ Group | Enhances ligand acidity |

| Influence of tert-Butyl Group | Affects complex geometry and stability |

Coordination Chemistry of 1,1,1 Trifluoro 5,5 Dimethyl 2,4 Hexanedione As a β Diketonate Ligand

Synthesis and Structural Characterization of Metal Chelates

The synthesis of metal chelates with 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedionate typically involves the reaction of the protonated β-diketone (Hptac) with a suitable metal salt, often a metal acetate (B1210297) or oxide, in an appropriate solvent. The deprotonation of the ligand allows it to coordinate to the metal center as a bidentate anion, forming a stable six-membered chelate ring.

Zinc(II): The complex trans-Dimethanolbis(1,1,1-trifluoro-5,5-dimethylhexane-2,4-dionato)zinc(II), [Zn(ptac)₂(CH₃OH)₂], has been successfully synthesized. nih.govresearchgate.net In this compound, the zinc(II) ion is coordinated by two β-diketonate ligands and two methanol (B129727) molecules, resulting in a six-coordinate complex. nih.govresearchgate.net This synthesis is noteworthy as the resulting complex is isostructural with its Cobalt(II) analogue. nih.govresearchgate.net

Nickel(II): Nickel(II) readily forms complexes with this ligand. An example is the synthesis of Nickel(II) bis-(1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedionate)-1,3-diaminopropane. pleiades.online In this structure, the nickel(II) center coordinates to two β-diketonate ligands and two nitrogen atoms from the 1,3-diaminopropane (B46017) molecule, forming an octahedral complex. pleiades.online

Copper(II): Copper(II) complexes with β-diketonate ligands are common. The synthesis generally involves the reaction of a copper(II) salt, such as copper(II) acetate, with the β-diketone in a 1:2 molar ratio in a suitable solvent mixture like ethanol (B145695) and water.

Silver(I): A silver(I) complex, [Ag(ptac)]∞, has been prepared through the interaction of silver(I) oxide (Ag₂O) with the Hptac ligand. researchgate.net The resulting complex demonstrates a distinct structural arrangement compared to the divalent metal ions. researchgate.net

Single-crystal X-ray diffraction is a crucial technique for determining the precise three-dimensional structure of these metal complexes.

Zinc(II) Complex: The crystal structure of [Zn(ptac)₂(CH₃OH)₂] reveals a central zinc ion with a slightly distorted octahedral coordination environment. nih.govresearchgate.net The two β-diketonate ligands and the two methanol molecules are arranged in a trans configuration. nih.govresearchgate.net The structure is located on a crystallographic inversion center. nih.govresearchgate.net Supramolecularly, the complex forms chains running along the mdpi.com crystallographic axis, which are stabilized by O—H···O hydrogen bonds between the hydroxyl groups of the coordinated methanol molecules and the oxygen atoms of the diketonate ligands on neighboring molecules. nih.gov

Table 1: Crystallographic Data for trans-Dimethanolbis(1,1,1-trifluoro-5,5-dimethylhexane-2,4-dionato)zinc(II)

| Parameter | Value |

|---|---|

| Formula | [Zn(C₈H₁₀F₃O₂)₂(CH₃OH)₂] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.470(2) |

| b (Å) | 8.755(3) |

| c (Å) | 12.031(4) |

| α (°) | 78.785(5) |

| β (°) | 80.542(5) |

| γ (°) | 88.083(5) |

| V (ų) | 557.5(3) |

| Z | 1 |

Data sourced from references nih.govresearchgate.net.

Nickel(II) Complex: The X-ray diffraction study of Nickel(II) bis-(1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedionate)-1,3-diaminopropane shows a molecular structure where the nickel atom has an octahedral coordination. pleiades.online It coordinates to four oxygen atoms from the two β-diketonate ligands and two nitrogen atoms from the chelating diaminopropane (B31400) ligand. pleiades.online In the crystal lattice, the individual complex molecules are held together solely by van der Waals forces. pleiades.online

Table 2: Crystallographic Data for Nickel(II) bis-(1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedionate)-1,3-diaminopropane

| Parameter | Value |

|---|---|

| Formula | C₂₀H₃₄F₆N₂NiO₅ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.5446(8) |

| b (Å) | 18.1171(10) |

| c (Å) | 18.6654(7) |

| β (°) | 115.4150(10) |

| V (ų) | 5358.8(4) |

| Z | 8 |

Data sourced from reference pleiades.online.

Silver(I) Complex: The structure of [Ag(ptac)]∞ is a chain polymer. researchgate.net The coordination environment of the silver atom is a distorted square pyramid. researchgate.net This structure arises from the tetradentate-μ-bridging coordination of the ptac ligands and additional Ag–Cγ interactions between adjacent {Ag(ptac)} fragments. researchgate.net The Ag–O distances range from 2.362(10) to 2.600(10) Å, and the chelate O-Ag-O angles are between 64.6(4)° and 71.1(3)°. researchgate.net

The specific design of the 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedionate ligand, with its distinct terminal groups, has a profound impact on the properties of its metal chelates.

Steric Effects: The bulky tert-butyl group (–C(CH₃)₃) introduces significant steric hindrance around the coordination site. lookchem.com This steric bulk can influence the coordination number and geometry of the metal center, potentially preventing the formation of higher-coordinate species or polymeric structures that might be accessible with less bulky ligands. lookchem.com It also contributes to the solubility of the complexes in nonpolar organic solvents.

Properties of Metal-β-Diketonate Complexes for Research Applications

The unique properties conferred by the ptac ligand make its metal complexes valuable for various research and technological applications, particularly those involving gas-phase chemistry.

Metal β-diketonate complexes are widely studied for their potential use as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD), a technique used to deposit thin films of metals or metal oxides. researchgate.netgoogle.com For a compound to be an effective MOCVD precursor, it must exhibit sufficient volatility and thermal stability to be transported in the gas phase without premature decomposition.

The fluorination of β-diketonate ligands is a well-known strategy to increase the volatility of their metal complexes. researchgate.net The 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedionate ligand is especially effective in this regard. researchgate.net The presence of the –CF₃ group reduces intermolecular forces, leading to higher vapor pressures compared to non-fluorinated analogues. The thermal stability of these complexes is also crucial. For example, thermogravimetric analysis of the [Ag(ptac)]∞ complex shows that it decomposes in the temperature range of 100–385°C to form metallic silver, indicating its potential use as a precursor for silver deposition. researchgate.net Silver β-diketonates are specifically noted as useful precursors in CVD processes. mdpi.com

Mass spectrometry is a powerful tool for studying the gas-phase behavior of metal β-diketonate complexes. researchgate.net Upon ionization, typically via techniques like electrospray ionization (ESI), these complexes can undergo various reactions, including ligand loss, ligand exchange, and association reactions. researchgate.netresearchgate.net

The characterization of metal complexes by ESI-MS can be complex, as the observed species may be the result of reactions in the spectrometer, such as the loss or gain of ligands, or redox processes. researchgate.net Studies on various metal acetylacetonate (B107027) complexes have shown that they can undergo ligand exchange and association in the gas phase. researchgate.net The fragmentation patterns of these complexes provide insight into the relative strengths of the metal-ligand bonds and the stability of different fragments. For transition metal complexes, the mass spectra are often complicated by the presence of multiple natural isotopes for the metal, resulting in characteristic isotopic patterns for ion clusters. Investigating these gas-phase reactions is essential for understanding the fundamental chemistry of these complexes and for optimizing their use in applications like CVD, where gas-phase stability and reactivity are paramount.

Catalytic Applications of Metal-1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedionate Complexes

Metal complexes incorporating the 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (B1206878) ligand, a member of the β-diketonate family, have garnered interest for their potential in various catalytic applications. The unique electronic and steric properties conferred by the trifluoromethyl and tert-butyl groups can influence the reactivity and stability of the corresponding metal centers, making them promising candidates for both homogeneous and heterogeneous catalysis.

Role as Precursors for Homogeneous and Heterogeneous Catalytic Systems

Metal-1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedionate complexes serve as versatile precursors for a range of catalytic systems. Their solubility in organic solvents makes them suitable for use in homogeneous catalysis, while their thermal properties allow for their decomposition to form active species for heterogeneous catalysis.

Homogeneous Catalysis:

In homogeneous catalysis, these complexes can act as soluble catalysts or precatalysts. The β-diketonate ligand can modulate the Lewis acidity and redox potential of the metal center, which is crucial for catalytic activity. For instance, iron complexes with β-diketonate ligands have been investigated for the epoxidation of olefins. While specific studies on the 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedionate ligand in this context are limited, related iron complexes have shown activity in the epoxidation of styrene (B11656). The mechanism often involves the formation of a high-valent iron-oxo species that acts as the active oxidizing agent.

The general reaction for the epoxidation of styrene is as follows:

Styrene + Oxidant --[Metal Complex]--> Styrene Oxide + Byproducts

The choice of oxidant and solvent can significantly impact the conversion and selectivity of the reaction.

Heterogeneous Catalysis:

Metal-1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedionate complexes are also valuable as precursors for the synthesis of heterogeneous catalysts. Through techniques such as thermal decomposition, chemical vapor deposition (CVD), or impregnation followed by calcination, these complexes can be converted into well-dispersed metal or metal oxide nanoparticles on a support material. The volatility and clean decomposition of these precursors are advantageous for creating highly active and selective heterogeneous catalysts.

For example, supported metal catalysts prepared from these precursors could potentially be used in hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The nature of the support, the method of preparation, and the activation conditions are critical parameters that determine the final catalytic performance.

Below is an interactive data table summarizing the potential applications of these complexes as catalyst precursors.

| Catalysis Type | Catalyst Formation | Potential Applications | Key Parameters |

| Homogeneous | Direct use of the soluble metal complex | Olefin epoxidation, Polymerization, Lewis acid catalysis | Metal center, Solvent, Oxidant/Cocatalyst, Temperature |

| Heterogeneous | Thermal decomposition, CVD, Impregnation | Hydrogenation, Oxidation, C-C coupling reactions | Support material, Decomposition temperature, Atmosphere |

Investigating Metal-Ligand Cooperative Catalysis

Metal-ligand cooperativity represents a sophisticated strategy in catalysis where both the metal center and the ligand are actively involved in the bond activation and formation steps of a catalytic cycle. While the investigation of metal-ligand cooperative catalysis involving 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedionate is an emerging area, the fundamental principles can be extrapolated from related systems.

In a cooperative catalytic cycle, the β-diketonate ligand could participate in several ways:

Proton Transfer: The oxygen atoms of the ligand could act as a proton shuttle, facilitating proton transfer to or from the substrate.

Substrate Activation: The ligand could directly interact with the substrate through hydrogen bonding or other non-covalent interactions, thereby activating it for subsequent reaction at the metal center.

Modulation of the Metal's Electronic Properties: The ligand can influence the electron density at the metal center, which can be crucial for different steps in the catalytic cycle, such as oxidative addition or reductive elimination.

Research in this area would involve detailed mechanistic studies, including kinetic analysis, isotopic labeling experiments, and computational modeling, to elucidate the precise role of the ligand in the catalytic transformation. The development of catalytic systems based on metal-ligand cooperativity with 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedionate complexes holds the promise of achieving higher efficiency, selectivity, and novel reactivity.

Strategic Applications in Organic Synthesis and Chemical Biology Chemically Focused

Role as a Versatile Building Block for Complex Molecule Synthesis

The distinct reactivity of 1,1,1-Trifluoro-5,5-dimethylhexan-2-one makes it a valuable starting material for constructing more complex molecular architectures, including various heterocyclic systems and chiral intermediates.

Enaminones are highly versatile intermediates in organic chemistry, serving as building blocks for a wide array of heterocyclic compounds due to their unique combination of nucleophilic and electrophilic centers. researchgate.netresearchgate.net These compounds are typically synthesized through the condensation of a β-dicarbonyl compound with an amine or an amine equivalent. While this compound is a monoketone, its α-protons are activated by the adjacent trifluoromethyl ketone group, enabling it to react with amine derivatives like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a corresponding enaminone.

This resulting β-amino-α,β-unsaturated trifluoromethyl ketone is a powerful synthon. The conjugated system allows it to participate in various cyclization and annulation reactions. For instance, these enaminone intermediates can be used to synthesize a range of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. orientjchem.orgnih.gov The general utility of enaminones as precursors is well-established for creating diverse heterocyclic systems. orientjchem.orgnih.gov

Table 1: Examples of Heterocycles Synthesized from Enaminone Precursors

| Heterocycle Class | General Reactant | Reaction Type | Reference |

|---|---|---|---|

| Pyridines | Malononitrile | Cyclocondensation | researchgate.net |

| Pyrimidines | Urea / Thiourea | Cyclocondensation | orientjchem.orgnih.gov |

| Pyrroles | α-Haloketones | Hantzsch-type synthesis | researchgate.net |

This table illustrates the general synthetic utility of the enaminone scaffold, which can be derived from precursors like this compound.

The stereocontrolled synthesis of complex molecules is a cornerstone of modern organic chemistry, particularly for the development of pharmaceuticals and natural products. nih.gov this compound can serve as a prochiral substrate in asymmetric synthesis. The trifluoromethyl group can exert significant steric and electronic influence, guiding the stereochemical outcome of reactions at or near the carbonyl group.

Organocatalytic and metal-catalyzed asymmetric reactions, such as aldol (B89426), Michael, and Mannich reactions, can be employed to introduce new stereocenters with high fidelity. For example, the addition of a nucleophile to the carbonyl group can be rendered stereoselective by using a chiral catalyst, leading to the formation of enantioenriched tertiary alcohols. These chiral alcohols are valuable intermediates that can be further elaborated into more complex, multifunctionalized molecules bearing multiple stereocenters. nih.gov The ability to construct such chiral building blocks is critical for accessing specific stereoisomers of biologically active compounds. nih.gov

Design and Synthesis of Chemically-Oriented Probes and Scaffolds for Mechanistic Studies

Chemical probes are essential tools for dissecting complex biological pathways and validating drug targets. The trifluoromethyl ketone moiety is an excellent "warhead" for designing covalent probes due to its inherent reactivity towards nucleophilic amino acid residues in proteins. researchgate.netnih.gov By incorporating the this compound structural motif into a larger molecule designed for a specific biological target, researchers can create potent and selective probes for mechanistic studies. nih.govljmu.ac.uk

The synthesis of such probes typically involves attaching the TFMK-containing fragment to a recognition scaffold that confers specificity for the target protein, such as a kinase or protease. nih.gov The resulting probe can then be used to label the target protein covalently, allowing for its identification, visualization, and functional characterization within a complex biological system. This strategy has been successfully applied to design inhibitors and probes for various enzyme classes. researchgate.netnih.gov

Mechanistic and Structural Investigations of Enzyme Inhibition

Trifluoromethyl ketones are widely recognized as potent inhibitors of several classes of hydrolytic enzymes, particularly serine and cysteine proteases and esterases. nih.govnih.gov Their inhibitory mechanism is rooted in their ability to act as transition-state analogs, forming stable covalent adducts with active site nucleophiles. nih.govtaylorfrancis.com

The mechanism of inhibition by TFMKs like this compound involves the nucleophilic attack of a catalytic residue on the highly electrophilic carbonyl carbon. nih.gov In serine hydrolases, the hydroxyl group of the active site serine attacks the ketone to form a stable, tetrahedral hemiketal. researchgate.net In cysteine proteases, the thiol group of the active site cysteine performs a similar attack, resulting in a stable hemithioketal adduct. nih.govnih.gov

This tetrahedral adduct is structurally analogous to the transition state of substrate hydrolysis, a high-energy intermediate that the enzyme is evolutionarily optimized to stabilize. nih.govtaylorfrancis.com By forming a stable mimic of this state, the TFMK inhibitor binds with very high affinity, effectively inactivating the enzyme. nih.govtaylorfrancis.com This inhibition is typically reversible, as the hemiketal or hemithioketal can dissociate to regenerate the free enzyme and inhibitor, although the binding can be very tight and the off-rate slow. nih.govnih.gov

Table 2: Mechanism of Covalent Inhibition by Trifluoromethyl Ketones

| Feature | Description |

|---|---|

| Electrophilic Center | The carbonyl carbon, activated by the adjacent -CF₃ group. |

| Enzyme Nucleophile | Serine (-OH) or Cysteine (-SH) residue in the active site. |

| Covalent Adduct | Hemiketal (with Serine) or Hemithioketal (with Cysteine). |

| Adduct Geometry | Tetrahedral. |

| Inhibition Type | Transition-state analog, slow-binding, reversible covalent. nih.govtaylorfrancis.com |

X-ray crystallography is a powerful technique that provides atomic-level insights into the three-dimensional structure of biomolecules. mdpi.combiologiachile.cl Determining the crystal structure of an enzyme co-complexed with an inhibitor is crucial for understanding the precise molecular interactions that drive binding and inhibition. bohrium.com

In the context of trifluoromethyl ketone inhibitors, X-ray crystallography has been instrumental in visualizing the covalent adduct formed within the enzyme's active site. nih.govnih.govacs.org These structural studies confirm the formation of the tetrahedral hemiketal or hemithioketal and reveal the specific hydrogen bonds, van der Waals interactions, and other non-covalent contacts between the inhibitor and the surrounding amino acid residues. mdpi.comacs.org This detailed structural information is invaluable for structure-based drug design, enabling the rational optimization of inhibitor potency and selectivity by modifying its chemical structure to achieve better complementarity with the active site. mdpi.combohrium.com For example, the crystal structure of a fibroblast growth factor receptor 4 (FGFR4) kinase in complex with a TFMK inhibitor clearly shows the covalent bond formed between the ketone warhead and a cysteine residue (Cys552). nih.gov

Kinetic Analysis of Inhibition Mechanisms (e.g., Time-Dependent and Slow-Binding Inhibition)

The inhibitory action of this compound, a member of the trifluoromethyl ketone (TFMK) class of compounds, is rooted in its ability to act as a potent transition-state analog inhibitor, particularly for serine and cysteine proteases. The kinetic profile of inhibition by TFMKs is often characterized by time-dependent and slow-binding features, which can be attributed to the unique electrophilic nature of the trifluoromethyl-substituted carbonyl group.

The primary mechanism of inhibition involves the nucleophilic attack of an active site serine or cysteine residue on the electrophilic carbonyl carbon of the TFMK. This results in the formation of a stable, covalent hemiketal or hemithioketal adduct, respectively. This adduct is thought to mimic the tetrahedral intermediate formed during substrate hydrolysis, thereby effectively sequestering the enzyme and preventing its catalytic activity. nih.gov

A critical factor influencing the kinetics of inhibition is the equilibrium between the ketone form of the TFMK and its hydrate (B1144303) in aqueous solution. The ketone is the reactive species that binds to the enzyme. nih.gov The conversion of the hydrate to the ketone can become the rate-limiting step in the association of the inhibitor with the enzyme, especially at high enzyme concentrations, leading to the observation of slow-binding kinetics. nih.gov

The inhibition process can be described by a two-step mechanism, where an initial, rapid, non-covalent binding of the inhibitor to the enzyme (E•I) is followed by a slower, covalent modification of the active site residue to form the final, more stable complex (E-I*). This can be represented as:

E + I ⇌ E•I → E-I*

The time-dependent nature of inhibition by some TFMKs is evidenced by a progressive increase in inhibitory potency over time. nih.gov This can be observed as a decrease in the inhibition constant (Ki) with increasing pre-incubation time of the enzyme and inhibitor. nih.gov This tightening of inhibition is attributed to the slow formation of the covalent adduct. nih.gov

| Kinetic Parameter | Description | Typical Observation for TFMKs |

|---|---|---|

| Ki | Inhibition constant, reflecting the potency of the inhibitor. | Can be in the low micromolar to nanomolar range, often showing time-dependence. nih.gov |

| kon | Second-order association rate constant. | Can be influenced by the ketone-hydrate equilibrium and may be relatively slow. nih.gov |

| koff | First-order dissociation rate constant. | Generally slow, contributing to the tight-binding nature of the inhibition. |

Structure-Activity Relationship Studies Focused on Chemical Design Principles

The inhibitory potency and selectivity of trifluoromethyl ketones are significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies on this class of compounds have elucidated key chemical design principles for optimizing their biological activity. For this compound, its specific structural features—the trifluoromethyl group and the neopentyl moiety—are critical determinants of its potential inhibitory profile.

The Trifluoromethyl Group: The presence of the trifluoromethyl (CF3) group is paramount to the inhibitory activity of TFMKs. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which significantly increases the electrophilicity of the adjacent carbonyl carbon. nih.gov This enhanced electrophilicity makes the ketone highly susceptible to nucleophilic attack by active site residues of target enzymes, facilitating the formation of the stable hemiketal or hemithioketal adduct. nih.gov The CF3 group is also known to increase the metabolic stability of drug candidates. mdpi.com

The Neopentyl Group: The 5,5-dimethylhexyl (neopentyl) group of this compound plays a crucial role in modulating its binding affinity and selectivity. This bulky, lipophilic moiety can engage in hydrophobic interactions with non-polar pockets within the enzyme's active site. The specific size and shape of the neopentyl group can influence how the inhibitor orients itself within the binding site, thereby affecting the efficiency of the covalent interaction.

SAR studies on other TFMKs have shown that the nature of the side chain (the "R" group) has a profound impact on potency. For instance, inhibitors with hydrophobic side chains at the P2 subsite of chymotrypsin (B1334515) bind more tightly, although the association rate may be slower, indicating that the formation of van der Waals contacts is a significant contributor to binding energy. nih.gov The potency of TFMK inhibitors is often modulated by lipophilicity, with optimal activity associated with intermediate log P values. nih.gov

Design Principles for TFMK Inhibitors:

Retention of the Trifluoromethyl Ketone "Warhead": The TFMK moiety is the key reactive group responsible for covalent modification of the target enzyme and is a conserved feature in the design of these inhibitors.

Optimization of the Non-covalent Binding Moiety: The side chain, such as the neopentyl group in this compound, should be tailored to complement the topology of the enzyme's active site to maximize non-covalent interactions (e.g., hydrophobic, van der Waals).

Consideration of Steric Effects: The size and shape of substituents can influence both binding affinity and the kinetics of inhibition. Bulky groups may enhance selectivity by preventing binding to enzymes with smaller active sites. However, excessive steric hindrance can also impede access to the active site. nih.gov

| Structural Feature | Chemical Principle | Expected Impact on Inhibition |

|---|---|---|

| Trifluoromethyl (CF3) Group | Strong electron-withdrawing effect. | Increases electrophilicity of the carbonyl carbon, promoting covalent adduct formation. nih.gov |

| Ketone Carbonyl (C=O) | Electrophilic center. | Site of nucleophilic attack by the enzyme's active site residue. nih.gov |

| Neopentyl ((CH3)3CCH2CH2-) Group | Bulky and lipophilic. | Participates in hydrophobic and van der Waals interactions within the enzyme's binding pocket, influencing affinity and selectivity. nih.govnih.gov |

Emerging Research Frontiers and Future Perspectives

Integration in Novel Catalytic Systems and Cascade Reactions

The integration of 1,1,1-Trifluoro-5,5-dimethylhexan-2-one and structurally related trifluoromethyl ketones into novel catalytic systems and cascade reactions represents a promising avenue of research. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making these compounds valuable substrates and precursors in a variety of organic transformations. rsc.orgbeilstein-journals.orgbeilstein-journals.org

Recent studies have highlighted the utility of trifluoromethyl ketones in enantioselective synthesis. For instance, isothiourea-catalyzed one-pot tandem sequential processes have been developed for the synthesis of highly functionalized tetrahydroindolizine derivatives using trifluoromethyl enones as starting materials. nih.gov This suggests the potential for this compound to be employed in similar catalytic cycles to generate complex chiral molecules. The stereochemical outcome in such reactions is often determined in the initial Michael addition step, where the catalyst controls the facial selectivity of the nucleophilic attack. nih.gov

Furthermore, the development of cascade reactions, where multiple chemical transformations occur in a single pot, is a key area of modern synthetic chemistry. Trifluoromethyl ketones are valuable building blocks in these processes. For example, a one-pot, two-step procedure for the trifluoromethylation of ketones has been developed, proceeding through a radical process involving the migration of the trifluoromethyl group. nih.gov The distinct reactivity imparted by the trifluoromethyl group can be harnessed to design novel cascade sequences, leading to the efficient synthesis of complex fluorinated molecules. acs.org

A summary of representative catalytic transformations involving trifluoromethyl ketones is presented in the table below.

| Catalytic System | Reaction Type | Substrate Class | Product Class | Ref. |

| Isothiourea Catalyst | Michael Addition-Lactonization | 2-(Pyrrol-1-yl)acetic acid and trifluoromethyl enones | Tetrahydroindolizine derivatives | nih.gov |

| Dual Nickel/Photoredox Catalysis | Cross-coupling | Aldehydes and α-trifluoromethyl alkyl bromides | α-Trifluoromethyl ketones | acs.org |

| Radical-Mediated | Trifluoromethyl Migration | Vinyl triflates | α-Trifluoromethylated ketones | nih.gov |

Advanced Computational Design and Prediction of Derivative Reactivity and Properties

Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for designing and predicting the reactivity and properties of derivatives of this compound. mdpi.com Quantum mechanical computations allow for the in-depth analysis of the molecular determinants that govern the chemical behavior of trifluoromethyl ketones. nih.gov

One area of significant interest is the study of trifluoromethyl ketones as enzyme inhibitors. nih.gov Computational studies combining DFT with continuum solvation models can elucidate the balance between the keto and hydrate (B1144303) forms of the ketone moiety, which is crucial for its inhibitory activity. nih.gov These calculations can also predict the intrinsic electrophilicity of the carbonyl carbon, a key factor in the nucleophilic attack by amino acid residues in an enzyme's active site. nih.govnih.gov

Molecular dynamics simulations further complement these quantum mechanical studies by exploring the binding modes of trifluoromethyl ketone-based inhibitors within the active sites of enzymes like carboxylesterases. nih.gov These simulations reveal that while the intrinsic reactivity of the fluorinated ketone is important, the proper alignment of the inhibitor's alkyl chain within the binding site can significantly influence its inhibitory potency. nih.gov This highlights a subtle balance between reactivity and steric effects in modulating the biological activity of these compounds.

The following table outlines key parameters that can be predicted using computational methods for derivatives of this compound.

| Computational Method | Predicted Property | Significance | Ref. |

| Density Functional Theory (DFT) | Keto-hydrate equilibrium | Modulates inhibitory activity | nih.gov |

| DFT | Electrophilicity of carbonyl carbon | Predicts susceptibility to nucleophilic attack | nih.govnih.gov |

| Molecular Dynamics (MD) | Binding mode in enzyme active sites | Elucidates structure-activity relationships | nih.gov |

| DFT | Geometric and thermal properties | Correlates with mesomorphic behavior in liquid crystals | mdpi.com |

Exploration in Advanced Materials Science as Fluorinated Building Blocks

This compound serves as a valuable fluorinated building block for the synthesis of advanced materials with tailored properties. The incorporation of trifluoromethyl groups into polymers and liquid crystals can significantly alter their physical and chemical characteristics. mdpi.comkpi.ua

In the realm of polymer science, trifluoromethylated monomers are used to synthesize novel copolymers of materials like poly(ether ether ketone) (PEEK). kpi.ua The introduction of the CF3 group can decrease the crystallinity of the polymer, rendering it amorphous, while simultaneously increasing its glass transition temperature. kpi.ua These modifications can enhance the processability and performance of the resulting materials. Trifluoromethyl-substituted polymers are also being explored for applications as low dielectric materials in electronics and as thermal control coatings. nasa.gov

The field of liquid crystals has also benefited from the use of fluorinated building blocks. tcichemicals.com The trifluoromethyl group, when incorporated into liquid crystalline molecules, can enhance thermal stability and resistance to degradation. mdpi.com It can also influence the mesomorphic properties, such as the type and stability of the liquid crystal phases, by modifying intermolecular interactions. mdpi.com For example, the introduction of a trifluoromethyl moiety can increase the dipole moment of a molecule, which in turn can affect its melting point and lattice stability. mdpi.com The unique properties of trifluoromethylated compounds make them attractive for use in advanced display technologies. researchgate.net

The table below summarizes the impact of incorporating trifluoromethyl groups into different classes of advanced materials.

| Material Class | Property Modified | Potential Application | Ref. |

| Poly(ether ether ketone) (PEEK) | Decreased crystallinity, increased glass transition temperature | High-performance thermoplastics | kpi.ua |

| Aromatic Polymers | Low dielectric constant, thermal stability | Electronics, thermal control coatings | nasa.gov |

| Liquid Crystals | Enhanced thermal stability, modified mesomorphic properties | Advanced display technologies | mdpi.comresearchgate.net |

| Photoluminescent Liquid Crystals | Altered liquid crystal phase, enhanced photoluminescence | Thermosensing, photoluminescent switching | mdpi.com |

Development of New Analytical Methodologies Utilizing its Unique Spectroscopic Characteristics

The presence of the trifluoromethyl group in this compound provides a unique spectroscopic handle that can be exploited for the development of new analytical methodologies. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for the analysis of fluorinated compounds. azom.comthermofisher.com

The wide chemical shift range of 19F NMR allows for the clear resolution of signals from different fluorine-containing functional groups, even in complex mixtures. azom.comnih.gov This makes it an ideal technique for monitoring reactions involving fluorinated compounds and for the structural elucidation of novel fluorinated products. nih.gov New 19F-centered NMR experiments are being developed that can correlate 19F chemical shifts with those of 1H, 13C, and 15N, providing a wealth of structural information without the need for compound separation. nih.gov

19F NMR has also been used to study the interaction of trifluoromethyl ketone inhibitors with enzymes. nih.gov By observing the 19F NMR signal of the inhibitor in the presence of the enzyme, it is possible to confirm the formation of a covalent adduct, such as a hemiacetal, in the enzyme's active site. nih.gov This provides direct evidence of the mechanism of inhibition and can aid in the design of more potent inhibitors. nih.gov

The unique spectroscopic properties of the trifluoromethyl group can also be utilized in other analytical techniques. For example, the strong infrared absorption of the C-F bond can be used for quantitative analysis. The development of new analytical methods based on these unique spectroscopic characteristics will be crucial for advancing the research and application of this compound and its derivatives.

The following table highlights the application of specific spectroscopic techniques for the analysis of trifluoromethyl ketones.

| Spectroscopic Technique | Application | Information Gained | Ref. |

| 19F NMR | Analysis of complex mixtures | Structural elucidation without separation | nih.gov |

| 19F NMR | Enzyme-inhibitor studies | Confirmation of covalent adduct formation | nih.govnih.gov |

| 1H, 13C NMR | Structural characterization | Verification of molecular structure | mdpi.commdpi.com |

| FT-IR | Quantitative analysis | Identification of functional groups (C=O, C-F) | mdpi.com |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1,1,1-Trifluoro-5,5-dimethylhexan-2-one, and how do reaction conditions influence product purity?

- The compound is synthesized via Schiff base condensation or coordination with metal salts. For example, reacting nickel chloride with the ligand in aqueous NH₄OH yields coordination complexes . Solvent choice (e.g., diethyl ether for recrystallization) and stoichiometric control are critical to avoid side products. Purity is validated via elemental analysis and spectroscopic methods (¹H/¹⁹F NMR, IR) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- X-ray crystallography (using SHELX software ) resolves coordination geometry and hydrogen bonding. For solution-phase analysis, ¹⁹F NMR detects trifluoromethyl group environments, while IR identifies diketone carbonyl stretching (1650–1750 cm⁻¹) . High-resolution mass spectrometry (HRMS) confirms molecular weight .

Advanced Research Questions

Q. How can researchers design experiments to study the coordination chemistry of this compound with lanthanides or transition metals?

- Key steps :

- Ligand-to-metal ratio optimization : A 2:1 ligand:metal ratio stabilizes octahedral complexes (e.g., [Er(tpm)₃(bipy)] in ).

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance ligand dissociation for coordination .

- Characterization : Magnetic susceptibility measurements (SQUID) and single-crystal XRD reveal geometry and electronic structure .

Q. What methodologies are used to investigate the slow magnetic relaxation in Er³+ complexes of this diketone?

- Experimental design :

- Synthesize [Er(tpm)₃(L)] (L = bipyridine/phenanthroline) and measure AC susceptibility under zero DC field.

- Apply a 1000 G DC field to suppress quantum tunneling of magnetization (QTM).

- Fit relaxation data to Arrhenius law to determine energy barriers (e.g., 45–60 K for Er³+ complexes) .

Q. How do solvent and catalyst pretreatment impact enantioselective hydrogenation of this diketone?

- Critical parameters :

- Solvent polarity : Acetic acid enhances proton transfer, improving enantiomeric excess (ee) to >90% .

- Catalyst pretreatment : Reducing Pt/Al₂O₃ under H₂ removes surface oxides, increasing active sites.

- Modifiers : Cinchonidine derivatives induce steric effects for asymmetric induction .

Q. What computational approaches elucidate intramolecular hydrogen bonding and conformational dynamics?

- Methods :

- DFT calculations : Optimize geometries at B3LYP/6-311++G(d,p) to identify enol-keto tautomers and hydrogen bond strengths (e.g., O–H···O distances of 1.8–2.0 Å) .

- Non-equilibrium Green’s function (NEGF) : Simulate electron transport in molecular junctions to assess switching behavior induced by H-transfer .

Data Contradiction Analysis